molecular formula C21H16O2 B013854 1-Pyrenylmethyl methacrylate CAS No. 86112-79-0

1-Pyrenylmethyl methacrylate

Cat. No. B013854
CAS RN: 86112-79-0
M. Wt: 300.3 g/mol
InChI Key: BUQDPCFXOBQDLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of copolymers incorporating 1-pyrenylmethyl methacrylate has been reported through various polymerization methods including atom transfer radical polymerization (ATRP), which allows for precise control over polymer architecture. For instance, Tran et al. (2018) synthesized a novel fluorescent cyanide chemosensor based on photoswitching poly(pyrene-1-ylmethyl-methacrylate-random-methyl methacrylate-random-methacrylate spirooxazine) using ATRP, demonstrating the copolymer's potential for optical data storage and sensing applications (Tran et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-pyrenylmethyl methacrylate derivatives significantly influences their photophysical properties. Flamholc et al. (2014) reported the synthesis of 1-pyrenyl ynones via the Friedel–Crafts acylation, revealing that these compounds exhibit fluorescence at longer wavelengths, higher quantum yields, and longer lifetimes than typical acylpyrene derivatives, showcasing the impact of molecular structure on fluorescence characteristics (Flamholc et al., 2014).

Chemical Reactions and Properties

1-Pyrenylmethyl methacrylate participates in various chemical reactions essential for polymer synthesis. Reversible addition-fragmentation chain transfer (RAFT) polymerization and metal-catalyzed living radical polymerization are notable methods for producing polymers with narrow molecular weight distributions from this monomer. Perrier et al. (2003) demonstrated the effectiveness of RAFT polymerization for methacrylate monomers in ionic liquids, emphasizing the versatility of 1-pyrenylmethyl methacrylate in different polymerization environments (Perrier et al., 2003).

Physical Properties Analysis

The physical properties of polymers derived from 1-pyrenylmethyl methacrylate, such as solubility, thermal stability, and photophysical behavior, are closely tied to the molecular structure of the monomer. The incorporation of the pyrenyl group can lead to polymers that exhibit unique solvatochromic fluorescence, high photostability, and the ability to form self-organized structures in solution, as shown in studies by Niko et al. (2015) on asymmetric pyrene derivatives (Niko et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-pyrenylmethyl methacrylate-based polymers, including reactivity, photostability, and the ability to engage in further chemical modifications, are of significant interest. These properties facilitate the development of materials for advanced applications such as sensing, imaging, and optoelectronics. The synthesis and functionalization of vinyl and methacrylate monomers containing pendant 1,3,5-triphenyl-2-pyrazoline groups by Iinuma et al. (1981) exemplify the broad range of chemical functionalities that can be introduced into polymers through the incorporation of 1-pyrenylmethyl methacrylate and related monomers (Iinuma et al., 1981).

Scientific Research Applications

  • Biomedical and Pharmaceutical Applications : Nitroxide-mediated polymerization of methyl methacrylate with a small amount of styrene at low temperatures can produce living, functional polymers. These polymers have potential applications in biomedical and pharmaceutical fields (Nicolas et al., 2006).

  • Photoimaging and Sensing Applications : The photoswitching poly(pyrene-1-ylmethyl-methacrylate-random-methyl methacrylate-random-methacrylate spirooxazine) shows potential for erasable and rewritable photoimaging and cyanide anions sensing (Tran et al., 2018).

  • Optical and Mechanical Hydrogels : Pyrene copolymers can be used to create multiresponsive hydrogels with complex optical and mechanical responses, employing a simple transient photolithography process (Rasch & Göstl, 2021).

  • Polymerization Studies : Studies have demonstrated that methyl methacrylate polymerization can be initiated by various compounds, leading to the formation of copolymers like styrene and methyl methacrylate in air (Uehara, 1959).

  • Swelling Studies in Polymeric Gels : The fast transient fluorescence technique has been used effectively for studying swelling in a poly(methyl methacrylate) gel, revealing that lifetimes of pyrene in the gel decrease during swelling (Erdogan & Pekcan, 2000).

  • Copolymer Synthesis : Polymerization of methyl methacrylate, methyl acrylate, and styrene in certain solvents leads to products with close molecular weights and low polydispersity indexes (Perrier et al., 2003).

  • Polymerization Monitoring : Studies have introduced techniques for real-time monitoring of swelling and dissolution of poly(methyl methacrylate) discs using fluorescence probes (Pekcan et al., 1997).

  • Fluorogenic Probes : PyMA, a new fluorogenic probe for monitoring radiation-induced polymerization in situ, has been synthesized and characterized (Frahn et al., 2001).

  • Photoresponsive Polymers : PPy-b-PBG is a new photoresponsive glycopolymer that can encapsulate molecules and control their fluorescence modulation and release under UV irradiation (Menon & Das, 2012).

  • Sensors and Surfactants : Novel terpolymers synthesized via ATRP have been used as Volatile Organic Compound Sensors and Polymeric Surfactants for Water Rheology Control, with potential applications in Enhanced Oil Recovery (di Sacco et al., 2019).

Safety And Hazards

1-Pyrenylmethyl methacrylate is considered hazardous . It is highly flammable and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Future Directions

1-Pyrenylmethyl methacrylate has potential applications in the booming biotechnology field . Its unique physical and chemical properties make it suitable for use in the development of multifunctional sensory devices .

properties

IUPAC Name

pyren-1-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQDPCFXOBQDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395683
Record name 1-PYRENYLMETHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenylmethyl methacrylate

CAS RN

86112-79-0
Record name 1-PYRENYLMETHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86112-79-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
J Cui, S Yang, J Zhang, S Zhao, Y Yan - RSC advances, 2012 - pubs.rsc.org
Due to its unique physical and chemical properties, the polymer N-vinylimidazole (VI), either as a homopolymer or copolymer, has a large number of important applications. Currently, …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
TP Le Nguyen, TT Bui, CHT Nguyen, DT Le… - Journal of Polymer …, 2023 - Springer
In this research, diblock copolymers based on the rod segment of regioregular poly(3-hexylthiophene) (P3HT) and a coil segment of poly(2-(dimethylamino)ethyl methacrylate-random-1…
JL Thoma, J Duhamel, MJ Li, MJ Bertocchi… - …, 2017 - ACS Publications
… (10) In the case of poly(butyl methacrylate) labeled by copolymerizing butyl methacrylate with either 1-pyrenylmethyl methacrylate (PyMeO-X(3)-PC4MA, a three-atom linker) or 1-…
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
E Ihara, R Okada, T Sogai, T Asano… - Journal of Polymer …, 2013 - Wiley Online Library
… ratio of excimer emission to monomer emission (I E /I M ) of poly4′ was more than 20 times higher than that of its vinyl polymer counterpart of poly(1-pyrenylmethyl methacrylate) (…
M Danko, P Hrdlovic, E Borsig - Journal of Macromolecular …, 2001 - Taylor & Francis
… linked covalently to the PE part of the IPN by a grafting technique Citation[11] and to the (BMA-co-S) copolymer part by terpolymerization of BMA, S and 1-pyrenylmethyl methacrylate (…
ML De Andrade, TDZ Atvars - Journal of the Brazilian Chemical …, 2006 - SciELO Brasil
… Here we assume that the amount of the 1-pyrenylmethyl methacrylate comonomer is negligible (< 0.07 mol%) and hence this comonomer does not significantly interfere with the other …
Number of citations: 12 www.scielo.br
H Koizumi, K Kitamura, T Ichikawa - The Journal of Physical …, 2003 - ACS Publications
… The diffusion of cations was confirmed by a comparison of decay of ions in PMMA-containing pyrene and that in a copolymer of methyl methacrylate and 1-pyrenylmethyl methacrylate. …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
C Kosa, M Danko, A Fiedlerova, P Hrdlovic… - …, 2001 - ACS Publications
… covalently to the LDPE part of the IPN by a grafting technique 5 and to the butyl methacrylate−styrene (BMAcoS) copolymer part by copolymerization with 1-pyrenylmethyl …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
FW Wang, RE Lowry, WH Grant - Polymer, 1984 - Elsevier
… The copolymer of 1-pyrenylmethyl methacrylate 0zMMA) and methyl methacrylate (MMA) … The mole fraction of 1-pyrenylmethyl methacrylate in the copolymer as determined by uv …
FW Wang, RE Lowry, RR Cavanagh - Polymer, 1985 - Elsevier
… Further, poly(1-pyrenylmethyl methacrylate) and a copolymer of methyl methacrylate and 1-pyrenylmethyl methacrylate in solution were found to have similar local motions that lead to …

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